molecular formula C28H45N5O8S B14472262 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester CAS No. 69555-87-9

4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester

Cat. No.: B14472262
CAS No.: 69555-87-9
M. Wt: 611.8 g/mol
InChI Key: CWJMUQOOFCYXFS-UHFFFAOYSA-N
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Description

4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a toluenesulfonyl group and an alpha-aminoisobutyryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester typically involves multiple steps. One common method includes the reaction of p-toluenesulfonyl chloride with penta(alpha-aminoisobutyryl)methyl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester involves its ability to interact with specific molecular targets. The toluenesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alpha-aminoisobutyryl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)ethyl ester
  • 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)propyl ester

Uniqueness

4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

69555-87-9

Molecular Formula

C28H45N5O8S

Molecular Weight

611.8 g/mol

IUPAC Name

methyl 2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C28H45N5O8S/c1-17-13-15-18(16-14-17)42(39,40)33-27(8,9)22(37)31-25(4,5)20(35)29-24(2,3)19(34)30-26(6,7)21(36)32-28(10,11)23(38)41-12/h13-16,33H,1-12H3,(H,29,35)(H,30,34)(H,31,37)(H,32,36)

InChI Key

CWJMUQOOFCYXFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC

Origin of Product

United States

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